4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride
Overview
Description
4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride is a synthetic organic compound that features a pyrrolidine ring attached to a pyrazole ring via a carbonyl group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are known to interact with a variety of biological targets, contributing to their diverse pharmacological profiles .
Mode of Action
The pyrrolidine ring, a common feature in many bioactive molecules, is known to interact with biological targets in a stereospecific manner . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is a common strategy to modify physicochemical parameters and improve adme/tox results for drug candidates .
Action Environment
It is known that the biological activity of compounds can be influenced by steric factors, including the spatial orientation of substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride typically involves the reaction of pyrrolidine with a pyrazole derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the carbonyl linkage between the pyrrolidine and pyrazole rings. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher efficiency and yield, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyrrolidine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride and are also studied for their biological activities.
Pyrazole derivatives: Compounds like 1H-pyrazole-3-carboxylic acid and its derivatives are similar in structure and are used in various chemical and biological applications.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring and a pyrazole ring linked by a carbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1H-pyrazol-4-yl(pyrrolidin-1-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c12-8(7-5-9-10-6-7)11-3-1-2-4-11;/h5-6H,1-4H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKBYIYZHKPSJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CNN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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